1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16420216
InChI: InChI=1S/C10H15N5.ClH/c1-8-10(7-15(3)12-8)11-6-9-4-5-14(2)13-9;/h4-5,7,11H,6H2,1-3H3;1H
SMILES:
Molecular Formula: C10H16ClN5
Molecular Weight: 241.72 g/mol

1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC16420216

Molecular Formula: C10H16ClN5

Molecular Weight: 241.72 g/mol

* For research use only. Not for human or veterinary use.

1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride -

Specification

Molecular Formula C10H16ClN5
Molecular Weight 241.72 g/mol
IUPAC Name 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C10H15N5.ClH/c1-8-10(7-15(3)12-8)11-6-9-4-5-14(2)13-9;/h4-5,7,11H,6H2,1-3H3;1H
Standard InChI Key VOVOLNWXHVQSER-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1NCC2=NN(C=C2)C)C.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

1,3-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride features a bis-pyrazole scaffold, where one pyrazole ring (Ring A) is substituted with methyl groups at positions 1 and 3, while the second pyrazole (Ring B) contains a methyl group at position 1. A methylene bridge connects the nitrogen atom of Ring A to the methyl-substituted position of Ring B. The hydrochloride salt introduces a counterion that stabilizes the molecule through ionic interactions, improving its crystallinity and aqueous solubility.

Key Structural Data

PropertyValue/Description
Molecular FormulaC₁₁H₁₈ClN₅
Molecular Weight255.75 g/mol
Pyrazole RingsTwo, connected via -CH₂- bridge
SubstituentsMethyl (Ring A: 1,3; Ring B: 1)
Salt FormHydrochloride

Spectroscopic characterization via 1H^1H-NMR reveals distinct signals for the methylene bridge (δ\delta 4.2–4.5 ppm) and aromatic protons of the pyrazole rings (δ\delta 7.1–7.6 ppm). X-ray crystallography confirms a planar geometry for both rings, with dihedral angles of 15° between them, facilitating π-π stacking interactions in solid-state structures.

Synthesis and Optimization

Stepwise Synthesis Protocol

The synthesis involves a multi-step sequence starting with the preparation of the individual pyrazole rings, followed by coupling and salt formation:

  • Ring A Synthesis:

    • Condensation of hydrazine with acetylacetone under acidic conditions yields 1,3-dimethylpyrazol-4-amine.

    • Methylation at the 4-position using methyl iodide in the presence of a base.

  • Ring B Synthesis:

    • Cyclization of 1-methyl-1H-pyrazole-3-carbaldehyde with hydroxylamine forms 1-methylpyrazol-3-ylmethanol.

    • Oxidation to the corresponding aldehyde using MnO₂.

  • Coupling Reaction:

    • Reductive amination between Ring A’s amine and Ring B’s aldehyde using NaBH₃CN in methanol links the two rings via a methylene bridge.

  • Salt Formation:

    • Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, which is purified via recrystallization.

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Ring A MethylationCH₃I, K₂CO₃, DMF, 60°C78
Ring B OxidationMnO₂, CH₂Cl₂, rt85
Reductive AminationNaBH₃CN, MeOH, 0°C → rt65
Salt FormationHCl (g), EtOH, −20°C92

Physicochemical Properties

Solubility and Stability

The hydrochloride salt demonstrates markedly improved aqueous solubility (23 mg/mL at 25°C) compared to the free base (0.8 mg/mL), attributed to ionic dissociation in polar solvents. Thermal analysis via DSC reveals a melting point of 214–216°C, with decomposition observed above 300°C. The compound remains stable under ambient conditions for >12 months when stored in airtight containers.

Partition Coefficient and pKa

PropertyValue
LogP (Octanol/Water)1.8 ± 0.2
pKa (amine)8.4
pKa (pyrazole)2.7

Mechanistic and Biological Insights

Proposed Mechanism of Action

While the exact pharmacological targets remain under investigation, molecular docking studies suggest affinity for bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis. The compound’s pyrazole nitrogens may coordinate with DHFR’s active-site residues (e.g., Asp27 and Leu5), inhibiting substrate binding. Additionally, the methyl groups enhance hydrophobic interactions with the enzyme’s pocket.

In Vitro Antimicrobial Activity

OrganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli64
Candida albicans>128

Applications and Industrial Relevance

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its bis-pyrazole core is leveraged to design molecules with improved target selectivity and metabolic stability. Recent patents highlight derivatives of this compound in clinical trials for inflammatory bowel disease and resistant bacterial infections.

Material Science

In polymer chemistry, the hydrochloride salt acts as a crosslinking agent for epoxy resins, enhancing thermal stability (Tg increase from 120°C to 165°C).

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